1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine involves several steps. One common method includes the reaction of 3-methylphenyl isocyanate with ethylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability.
Chemical Reactions Analysis
1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. It is believed to enhance the release of acetylcholine following a nerve impulse, slowing the rates of depolarization and repolarization of muscle cell membranes . This action is similar to that of other guanidine derivatives, which are known to affect neurotransmitter release and muscle function.
Comparison with Similar Compounds
1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine can be compared with other guanidine derivatives, such as:
Guanidine: A simple organic base used to treat muscle weakness and fatigue associated with myasthenic complications.
Guanethidine: An antihypertensive agent that inhibits transmission in post-ganglionic adrenergic nerves.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-ethyl-2-hydroxy-1-(3-methylphenyl)guanidine |
InChI |
InChI=1S/C10H15N3O/c1-3-13(10(11)12-14)9-6-4-5-8(2)7-9/h4-7,14H,3H2,1-2H3,(H2,11,12) |
InChI Key |
JTIVIOVSZZZCLW-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(C1=CC=CC(=C1)C)/C(=N/O)/N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.